![molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7](/img/structure/B113185.png)

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

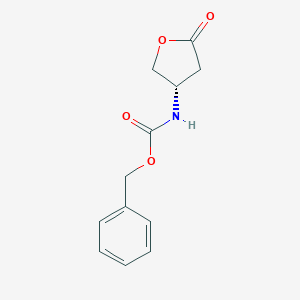

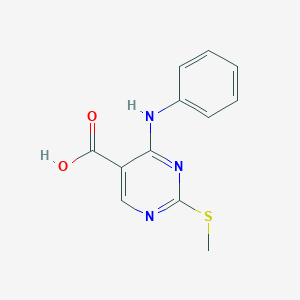

“6-Chloro-2-(4’-iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide”, also known as [123 I]CLINDE, is a compound that has been developed for single-photon emission computed tomography imaging of peripheral benzodiazepine receptors (PBRs) in the brain . It has an imidazopyridine-3-acetamide structure and has shown to have high affinity for PBRs .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is related to well-known PET ligands such as (18)F-PBR111 and (18)F-DPA-714 . It has an imidazopyridine-3-acetamide structure .

Aplicaciones Científicas De Investigación

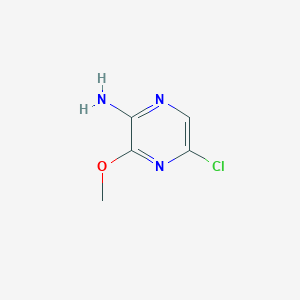

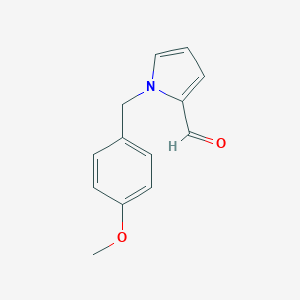

Synthesis and Transformation of Derivatives

Research on the synthesis and chemical transformations of imidazole derivatives, such as "The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles" by Abdurakhmanova et al. (2018), offers insights into the synthesis methods of imidazole derivatives and their biological properties. These derivatives, including imidazoles, are utilized in creating compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other activities (Abdurakhmanova et al., 2018).

Role in Food Chemistry

The formation and fate of heterocyclic amines like PhIP, as discussed in "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate" by Zamora and Hidalgo (2015), highlight the chemical pathways and the impact of lipid oxidation and the Maillard reaction in the creation of food toxicants. This research could provide a backdrop for studying the interactions of similar imidazo[1,2-a]pyridine derivatives in food chemistry (Zamora & Hidalgo, 2015).

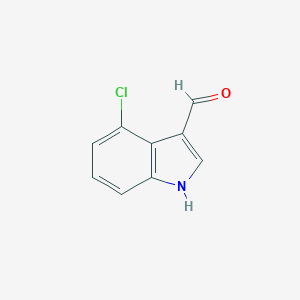

Medicinal Chemistry Applications

Studies on imidazole scaffolds, such as the design of p38α MAP kinase inhibitors with imidazole scaffolds, reveal their potential in creating selective inhibitors for proinflammatory cytokine release inhibition. This suggests a pathway for utilizing specific imidazole derivatives in developing novel therapeutic agents with high binding selectivity and potency (Scior et al., 2011).

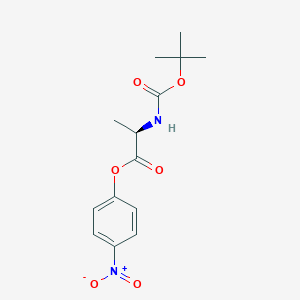

Optical Sensors and Organic Synthesis

The development of optical sensors using pyrimidine derivatives, as detailed by Jindal and Kaur (2021), emphasizes the role of heteroatoms in creating recognition units for sensing applications. This could imply potential uses for the specified compound in developing sensors for environmental monitoring or bioanalytical applications (Jindal & Kaur, 2021).

Propiedades

IUPAC Name |

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXIWDNFHCLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)